molecular formula C6H8N2O2S B3346990 5-Isopropyl-1,3,4-thiadiazole-2-carboxylic acid CAS No. 1260672-43-2

5-Isopropyl-1,3,4-thiadiazole-2-carboxylic acid

Cat. No.: B3346990
CAS No.: 1260672-43-2
M. Wt: 172.21 g/mol
InChI Key: LZMOOXADHDTZGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Isopropyl-1,3,4-thiadiazole-2-carboxylic acid is a heterocyclic compound containing sulfur and nitrogen atoms within its ring structure. This compound is part of the 1,3,4-thiadiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Isopropyl-1,3,4-thiadiazole-2-carboxylic acid typically involves the reaction of isopropyl hydrazinecarbothioamide with carbon disulfide under basic conditions, followed by cyclization. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the final product is subjected to rigorous quality control measures .

Chemical Reactions Analysis

Types of Reactions

5-Isopropyl-1,3,4-thiadiazole-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydrothiadiazoles, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

5-Isopropyl-1,3,4-thiadiazole-2-carboxylic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-Isopropyl-1,3,4-thiadiazole-2-carboxylic acid involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

  • 1,3,4-Thiadiazole-2-carboxylic acid
  • 5-Methyl-1,3,4-thiadiazole-2-carboxylic acid
  • 5-Phenyl-1,3,4-thiadiazole-2-carboxylic acid

Uniqueness

5-Isopropyl-1,3,4-thiadiazole-2-carboxylic acid is unique due to its isopropyl group, which enhances its lipophilicity and biological activity compared to other similar compounds. This structural feature allows for better interaction with biological membranes and molecular targets, making it a more potent and versatile compound in various applications .

Properties

IUPAC Name

5-propan-2-yl-1,3,4-thiadiazole-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2S/c1-3(2)4-7-8-5(11-4)6(9)10/h3H,1-2H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZMOOXADHDTZGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN=C(S1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-Isopropyl-1,3,4-thiadiazole-2-carboxylic acid
Reactant of Route 2
5-Isopropyl-1,3,4-thiadiazole-2-carboxylic acid
Reactant of Route 3
5-Isopropyl-1,3,4-thiadiazole-2-carboxylic acid
Reactant of Route 4
5-Isopropyl-1,3,4-thiadiazole-2-carboxylic acid
Reactant of Route 5
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Reactant of Route 6
5-Isopropyl-1,3,4-thiadiazole-2-carboxylic acid

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